2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Description
Origin and Chemical Lineage as an Actinomycin (B1170597) D Derivative
7-Aminoactinomycin D (7-AAD) is a well-established derivative or analog of Actinomycin D (AD) citeab.comwikipedia.orgauroramedbiochem.comnih.gov. Actinomycin D itself is a chromopeptide antibiotic isolated from bacteria of the genus Streptomyces, particularly Streptomyces parvulus wikipedia.orgnih.govwikidata.org. The discovery of Actinomycin D dates back to 1940 by Selman Waksman and H. Boyd Woodruff nih.gov. Actinomycin D was notably the first antibiotic recognized for its anticancer activity wikipedia.orgnih.gov.
Chemically, Actinomycin D consists of a phenoxazine (B87303) ring structure attached to two cyclic peptide chains. 7-Aminoactinomycin D shares this fundamental structure, comprising a phenoxazine ring linked to two pentapeptide lactone rings citeab.com. The key difference lies in a modification to the chromophore, resulting in the 7-amino substitution, which imparts fluorescent properties to 7-AAD, distinguishing it from its non-fluorescent parent molecule in this regard nih.govwikidata.org. The molecular formula of 7-AAD is C₆₂H₈₇N₁₃O₁₆, with a molecular weight of approximately 1270.4 g/mol citeab.comauroramedbiochem.comsigmaaldrich.com.
Evolution of Research Applications and Significance
The significance of 7-Aminoactinomycin D in research stems primarily from its ability to bind to double-stranded DNA citeab.comauroramedbiochem.comfishersci.ie. This binding occurs with high affinity, particularly through intercalation at guanine-cytosine (GC)-rich regions of the DNA helix auroramedbiochem.comnih.govfishersci.ieabcam.com. Upon binding to DNA, 7-AAD exhibits fluorescence, emitting in the red range of the spectrum citeab.comauroramedbiochem.comfishersci.ieabcam.comciteab.com. This fluorescent property, coupled with its DNA specificity, established 7-AAD as a valuable fluorescent probe for DNA detection citeab.comwikipedia.org.
The evolution of research techniques, particularly the advent and widespread adoption of flow cytometry and fluorescence microscopy, significantly boosted the utility of 7-AAD citeab.comwikipedia.orgauroramedbiochem.comnih.govwikidata.orgfishersci.ie. A crucial application that emerged is the assessment of cell viability wikipedia.orgauroramedbiochem.comsigmaaldrich.comfishersci.ieabcam.comciteab.comfishersci.ca. Due to its membrane-impermeant nature, 7-AAD is generally excluded from live cells with intact cell membranes auroramedbiochem.comfishersci.ieciteab.comfishersci.ca. However, in cells undergoing apoptosis or necrosis, the cell membrane integrity is compromised, allowing 7-AAD to enter and bind to the nuclear DNA, resulting in bright red fluorescence wikipedia.orgauroramedbiochem.comfishersci.iefishersci.ca. This differential staining allows researchers to easily distinguish between viable and non-viable cell populations within a sample wikipedia.orgsigmaaldrich.comfishersci.ieabcam.comfishersci.ca.
This capability has made 7-AAD a vital tool in various research areas, including cytotoxicity assays, drug testing, and studies focused on programmed cell death (apoptosis) wikipedia.orgauroramedbiochem.comfishersci.ca. Furthermore, 7-AAD can be used in conjunction with other fluorescent markers in multiparameter flow cytometry, allowing for simultaneous analysis of cell viability alongside the expression of cell surface proteins or intracellular markers wikipedia.orgauroramedbiochem.comsigmaaldrich.comfishersci.iefishersci.ca.
Beyond viability assessment, 7-AAD is also applied in cell cycle analysis by quantifying DNA content in fixed and permeabilized cells sigmaaldrich.comabcam.com. Its DNA binding characteristics have also found applications in DNA fluorescence imaging and chromosome banding analysis auroramedbiochem.comabcam.com. Research utilizing 7-AAD has contributed to studies in various cell types, including leukemia cells, breast cancer cells, and hematopoietic lineage cells.
The spectral properties of 7-AAD are well-characterized, with typical excitation possible at 488 nm, 532 nm, or 561 nm, and emission detected in the far red range, commonly around 647 nm when bound to DNA auroramedbiochem.comfishersci.ieabcam.comciteab.comfishersci.ca. The absorption and emission maxima can vary slightly depending on whether the dye is free in solution or bound to DNA.
The following table summarizes key spectral properties of 7-AAD:
| State of 7-AAD | Absorption Maximum (nm) | Fluorescence Excitation Maximum (nm) | Fluorescence Emission Maximum (nm) |
| Free in solution | 503 | 503 | 675 |
| Bound to DNA | 543 | 543 | 655 |
| Bound to DNA (Flow Cytometry) | 546 nih.govfishersci.ca | 488, 532, 561 auroramedbiochem.comabcam.comciteab.com | 647 nih.govfishersci.ieabcam.comciteab.comfishersci.ca |
The evolution of 7-AAD's use reflects its adaptability and effectiveness as a fluorescent probe for fundamental cellular analysis, providing researchers with a reliable method to assess DNA content and membrane integrity in diverse biological contexts.
Structure
2D Structure
Properties
IUPAC Name |
2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLJMWYDTXDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H87N13O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903974 | |
| Record name | 7-Aminoactinomycin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7240-37-1 | |
| Record name | 7-Aminoactinomycin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Aminoactinomycin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Diamino-N1,N9-bis(6,13-diisopropyl-2,5,9-trimethyl-1,4,7,11,14-pentaoxohexadecahydro-1H-pyrrolo[2,1-i][1]oxa[4,7,10,13]tetraazacyclohexadecin-10-yl)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of 7 Aminoactinomycin D
Deoxyribonucleic Acid Intercalation Specificity and Kinetics
7-AAD functions as a fluorescent intercalating agent, inserting itself between the base pairs of double-stranded DNA. fermentek.comwikipedia.orginterchim.fr This intercalation is not random but exhibits a distinct preference for specific DNA sequences. fermentek.comwikipedia.orgbiocompare.comtaylorandfrancis.cominterchim.fr
Guanine-Cytosine (GC) Rich Region Affinity
A key characteristic of 7-AAD binding is its high affinity for regions of DNA rich in guanine-cytosine (GC) base pairs. fermentek.comwikipedia.orgrndsystems.combiocompare.comtaylorandfrancis.cominterchim.fr This selective binding to GC-rich sequences makes 7-AAD a valuable tool for applications such as chromosome banding studies. wikipedia.orginterchim.fr
Binding Dynamics with Double-Stranded Deoxyribonucleic Acid
The interaction of 7-AAD with double-stranded DNA involves intercalation, where the planar phenoxazone ring of 7-AAD inserts between adjacent base pairs. oup.comnih.gov This binding is characterized by high affinity and, notably, a slow dissociation rate from DNA. oup.comnih.govoup.com Studies have indicated that major duplex deformations may be a prerequisite for Actinomycin (B1170597) D binding, and by extension, likely for 7-AAD, suggesting a model where the active binding mode involves pre-melted double-stranded DNA, such as that found in transcription bubbles. oup.comnih.gov This slow dissociation is thought to contribute to its ability to block processes like transcription. oup.com The binding affinity and kinetics can be influenced by the DNA sequence, including bases adjacent to the intercalation site. rsc.org
Selective Cellular Permeability and Membrane Integrity Assessment
A crucial aspect of 7-AAD's application is its differential permeability across cellular membranes, which allows it to be used as a marker for cell viability. fermentek.comrndsystems.combiocompare.comtaylorandfrancis.com
Exclusion from Intact Cell Membranes
7-AAD does not readily pass through the intact cell membranes of viable cells. fermentek.comwikipedia.orgrndsystems.combiocompare.comtaylorandfrancis.cominterchim.frstemcell.comaatbio.combiomol.comwindows.netresearchgate.net This membrane impermeability is a key feature that allows researchers to distinguish live cells from those with compromised membranes. fermentek.comrndsystems.comtaylorandfrancis.comaatbio.combiomol.com
Advanced Research Methodologies Utilizing 7 Aminoactinomycin D
Flow Cytometry Applications in Cellular Biology Research
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. 7-AAD's fluorescent properties and its inability to permeate the membranes of live cells make it exceptionally useful in flow cytometry for distinguishing different cell populations based on their DNA content and membrane integrity. wikipedia.orgrndsystems.combiocompare.comthermofisher.comfermentek.comstemcell.com
Cell Cycle Progression Analysis
7-AAD is utilized in flow cytometry for analyzing cell cycle progression by quantifying DNA content. rndsystems.combiocompare.comtocris.comabpbio.com As a stoichiometric DNA-binding dye, 7-AAD binds in proportion to the amount of DNA present in a cell. abcam.com Cells in different phases of the cell cycle (G1, S, G2/M) have varying amounts of DNA, leading to differential fluorescence intensity when stained with 7-AAD. abcam.com Cells in G1 phase have a diploid DNA content, cells in S phase are actively synthesizing DNA and have an intermediate content, and cells in G2/M phases have a tetraploid DNA content. abcam.com By measuring the fluorescence intensity of 7-AAD staining in a cell population, researchers can determine the distribution of cells within these different cell cycle phases. abcam.com This analysis typically requires cells to be fixed or permeabilized to allow 7-AAD to access the DNA. wikipedia.orgbiocompare.comabcam.com
Researchers have demonstrated that 7-AAD can be used for simultaneous cell cycle analysis and immunofluorescence staining, even with single-laser excitation. nih.gov For instance, it has been shown that 7-AAD can be used alongside antibodies labeled with fluorophores like fluorescein (B123965) (FITC) and phycoerythrin (PE) to analyze DNA content and cell surface markers concurrently. nih.gov The spectral properties of 7-AAD, with emission in the far-red spectrum, allow for minimal spectral overlap with commonly used blue and green fluorophores, facilitating multi-color analysis. wikipedia.orgrndsystems.comstemcell.combdbiosciences.com
Detailed research findings using 7-AAD for cell cycle analysis include studies on activated human peripheral blood lymphocytes and murine splenocytes. nih.gov Staining of human PBLs with 7-AAD showed dependence on cell activation and chromatin conformation. nih.gov Cell cycle analysis of mouse splenocytes stained with fluorescent antibodies to IgM and Ly-1 revealed variations in the proportion of S and G2 phase cells among different cell subsets. nih.gov Specifically, the Ly-1+/IgM+ subset (Ly-1 B cells) was found to be significantly enriched for cells in the S phase fraction. nih.gov Another method combines 7-AAD with antibodies against Ki67 and phospho(Ser10)-histone H3 to discriminate G0 and M phases, enabling comprehensive cell cycle analysis alongside apoptosis and cell surface phenotyping. ashpublications.org
Apoptosis and Necrosis Discrimination and Quantification
7-AAD is a crucial dye for discriminating and quantifying apoptotic and necrotic cells in flow cytometry. rndsystems.comnih.govbiocompare.comfermentek.comstemcell.comtocris.comabpbio.combiolegend.comresearchgate.net Due to its membrane impermeability, 7-AAD is generally excluded from live cells and early apoptotic cells that maintain intact cell membranes. rndsystems.combiocompare.comfermentek.comstemcell.comabpbio.com However, it readily enters cells with compromised membrane integrity, which is characteristic of late apoptotic and necrotic cells. rndsystems.combiocompare.comfermentek.comstemcell.comabpbio.comresearchgate.netaatbio.com
By using 7-AAD in conjunction with other markers, such as Annexin V, researchers can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations. thermofisher.comresearchgate.netnih.gov Annexin V typically binds to phosphatidylserine, which is translocated to the outer membrane leaflet during early apoptosis. researchgate.netnih.gov Therefore, cells that are Annexin V-positive and 7-AAD-negative are generally considered early apoptotic, while cells positive for both Annexin V and 7-AAD are in late apoptosis or are necrotic. researchgate.netnih.gov Cells that are negative for both stains are considered viable. nih.gov
This differential staining allows for the quantification of cells in distinct stages of cell death within a population. researchgate.netnih.gov For example, a method using Annexin V-FITC and 7-AAD with single-laser excitation allows for the characterization of viable (7-AAD- Annexin V-FITC-), apoptotic (7-AAD- Annexin V-FITC+), and necrotic (7-AAD+ Annexin V-FITC+ or 7-AAD+ Annexin V-FITC-) cells. nih.gov This approach is valuable for studying cell death induced by various stimuli and in heterogeneous cell populations. nih.gov
Cell Viability and Death Assays
A primary application of 7-AAD in flow cytometry is in cell viability assays. wikipedia.orgbiocompare.comthermofisher.comfermentek.comstemcell.com Its inability to cross the intact cell membrane of viable cells, coupled with its ability to stain the DNA of cells with compromised membranes, makes it an effective viability dye. wikipedia.orgrndsystems.combiocompare.comthermofisher.comfermentek.comstemcell.combiomol.com Live cells with intact membranes exclude 7-AAD and remain unstained, while dead or dying cells with damaged membranes are permeable to the dye and exhibit bright red fluorescence upon binding to DNA. wikipedia.orgbiocompare.comthermofisher.comfermentek.comstemcell.combiomol.com
This allows researchers to easily distinguish between live and dead cell populations and determine the percentage of viable cells within a sample. wikipedia.orgfermentek.com 7-AAD is often used as an alternative to propidium (B1200493) iodide (PI) for dead cell exclusion in flow cytometric analyses. stemcell.combdbiosciences.com
Multi-color Flow Cytometry Compatibility
7-AAD is well-suited for multi-color flow cytometry applications. wikipedia.orgrndsystems.comthermofisher.comstemcell.comabpbio.com Its excitation maximum is around 546 nm and its emission maximum is in the deep red at approximately 647-655 nm. wikipedia.orgrndsystems.comnih.govbiocompare.comstemcell.com This large Stokes shift means that its emission spectrum has minimal overlap with the emission spectra of many commonly used blue and green fluorophores, such as FITC and PE. wikipedia.orgrndsystems.comstemcell.combdbiosciences.com This spectral separation allows for the simultaneous use of 7-AAD with antibodies or probes labeled with these fluorophores to analyze multiple parameters within a single cell population. wikipedia.orgrndsystems.comstemcell.comnih.govbdbiosciences.com Researchers can combine 7-AAD viability staining with immunophenotyping to assess the viability of specific cell subsets. nih.govbdbiosciences.com
Fluorescence Microscopy and Imaging Techniques
Beyond flow cytometry, 7-AAD is also a valuable fluorescent marker for DNA in fluorescence microscopy and imaging techniques. wikipedia.orgrndsystems.combiocompare.comthermofisher.com
Deoxyribonucleic Acid Staining and Visualization
7-AAD is widely used for staining and visualizing DNA in fluorescence microscopy. wikipedia.orgrndsystems.combiocompare.comthermofisher.comnih.gov Its strong affinity for double-stranded DNA and its preference for GC-rich regions allow it to effectively highlight nuclear material within cells. wikipedia.orgrndsystems.comnih.govbiocompare.com Similar to its use in flow cytometry, 7-AAD does not readily cross the membranes of live cells, so cell membrane permeabilization or fixation is typically required for efficient DNA staining in microscopy. wikipedia.orgbiocompare.com
When bound to DNA, 7-AAD emits red fluorescence, which can be visualized using fluorescence microscopes equipped with appropriate excitation and emission filters. wikipedia.orgrndsystems.combiocompare.com This enables researchers to study nuclear morphology, identify cells with fragmented DNA (indicative of apoptosis), and perform chromosome banding studies due to its affinity for GC-rich regions. wikipedia.orgrndsystems.comstemcell.comabpbio.com 7-AAD can be excited using various laser lines, including 488 nm (blue), 532 nm (green), and 561 nm (yellow-green), making it compatible with a range of microscope systems. rndsystems.comstemcell.comtocris.com It is also suitable for multi-color fluorescence microscopy experiments when combined with fluorophores with distinct emission spectra. rndsystems.comtocris.com
For instance, 7-AAD has been used in fluorescence imaging applications to distinguish between early and late stages of apoptosis and to study cell-mediated cytotoxicity. stemcell.com It can also be used in combination with other fluorescent reagents for dual staining purposes in microscopy. biomol.com
Here is a summary of the optical properties of 7-Aminoactinomycin D:
| Property | Value |
| Absorption Maximum (λabs) | 546 nm / 549 nm wikipedia.orgrndsystems.comnih.govbiocompare.comstemcell.combiomol.combio-techne.com |
| Emission Maximum (λem) | 647 nm / 655 nm wikipedia.orgrndsystems.comnih.govbiocompare.comstemcell.combiomol.combio-techne.com |
Chromosome Structure and Banding Analysis
The selective binding of 7-AAD to GC-rich regions of DNA is particularly useful for studying chromosome structure and generating banding patterns. wikipedia.orgfishersci.fiabpbio.com This preferential intercalation allows for the visualization of distinct regions along chromosomes under fluorescence microscopy. nih.gov
Studies have investigated the cytochemical properties of 7-AAD in analyzing DNA in polytene chromosomes, demonstrating its ability to bind to DNA-containing structures and induce bright red fluorescence. nih.gov Analysis of the fluorescence patterns in regions of polytene chromosomes with known nucleotide composition has shown that 7-AAD induces weak fluorescence in GC-poor regions. nih.gov Research has indicated a non-linear relationship between the fluorescence intensity of a stained chromosome region and its GC content. nih.gov Combining 7-AAD staining with other techniques like quinacrine (B1676205) staining and the Feulgen fluorescence reaction can provide comprehensive information about the distribution of GC base pairs within a chromosome region. nih.gov
The ability of 7-AAD to enhance contrast in chromosome staining patterns has been explored, including its use as a counterstain in combination with other dyes like quinacrine or Hoechst 33258. nih.gov Energy transfer and binding competition between dyes like 7-AAD and others have been analyzed to understand the mechanisms responsible for contrast enhancement and to gain insights into the relationship between chromosome composition and banding patterns. nih.gov
Cell Sorting Methodologies for Population Characterization
7-AAD is widely used in flow cytometry, a key cell sorting methodology, primarily for distinguishing between viable and non-viable cells. fermentek.comstemcell.comtocris.com Live cells with intact cell membranes typically exclude 7-AAD, while cells with compromised membranes, such as those undergoing late apoptosis or necrosis, allow the dye to enter and bind to their DNA, resulting in a strong fluorescent signal. fermentek.combiomol.com This differential permeability makes 7-AAD an effective viability dye. aatbio.comstemcell.com
In flow cytometry, 7-AAD can be excited using various laser lines, including 488 nm, 532 nm, and 561 nm, and its emission is detected in the far-red range, typically around 647-655 nm. aatbio.comstemcell.comrndsystems.com This spectral characteristic makes it compatible with many blue and green fluorophores, as well as some red fluorophores like phycoerythrin (PE) and fluorescein isothiocyanate (FITC), allowing for multi-color analysis. wikipedia.orgstemcell.combdbiosciences.comrndsystems.com
The use of 7-AAD in flow cytometry enables researchers to quickly and accurately determine the proportion of live versus dead cells within a population. fermentek.com This is particularly valuable in studies assessing cell death, such as cytotoxicity assays, drug testing, and apoptosis studies. fermentek.com 7-AAD can be used in conjunction with other markers, such as Annexin V, to differentiate between early apoptotic, late apoptotic, and necrotic cell populations. biomol.comaatbio.comresearchgate.net
Data from flow cytometry experiments using 7-AAD can be used to quantify different cell populations based on their membrane integrity and DNA content. For instance, in a mixed population, cells with intact membranes will show low or no 7-AAD fluorescence, while cells with compromised membranes will exhibit high fluorescence. biomol.comaatbio.com This allows for the exclusion of non-viable cells from analysis or the specific study of dying cell populations. bdbiosciences.comrndsystems.com
Interactive Data Table: Typical 7-AAD Fluorescence in Cell Populations (Illustrative)
| Cell Population | Membrane Integrity | 7-AAD Uptake | Relative 7-AAD Fluorescence |
| Viable Cells | Intact | Excluded | Low / Negative |
| Late Apoptotic/Necrotic | Compromised | Permeable | High / Positive |
This differential staining is crucial for accurate characterization of cell populations in various research contexts, including immunology, cancer research, and stem cell biology. stemcell.com
Preclinical Biological Investigations of 7 Aminoactinomycin D
Antiproliferative and Growth-Inhibitory Activities in Preclinical Models
7-AAD has demonstrated growth-inhibitory activity in certain preclinical models. stemcell.comstemcell.comsigmaaldrich.com
Effects on Leukemic Cell Lines
Studies have utilized 7-AAD to assess cell viability and discriminate nonviable cells in various leukemic cell lines. nih.goveurogentec.com For instance, 7-AAD has been employed in flow cytometry analysis to determine the percentage of viable, apoptotic, and dead cells in leukemic cell lines such as CEM human leukemia cells and mouse lymphocytic leukemia cell line L1210. nih.govresearchgate.netnih.govaacrjournals.org Research investigating novel compounds, such as halogenated thieno[3,2-d]pyrimidines, has used 7-AAD staining in conjunction with Annexin V to identify apoptotic cell death pathways in L1210 cells. nih.gov Similarly, studies on the preclinical efficacy of polyamine depletion in acute leukemia have used Annexin V and 7-AAD staining followed by flow cytometry to determine the percentage of apoptotic cells in human leukemia cell lines. researchgate.net
Effects on Sarcoma Cell Lines
7-AAD has also been found to exhibit growth-inhibitory activity against certain types of sarcoma. stemcell.comstemcell.comsigmaaldrich.com In preclinical studies involving sarcoma cell lines, 7-AAD is used to assess cell viability and quantify apoptotic and necrotic cells, often in combination with Annexin V. nih.govbiomolther.org For example, research on the effects of combination therapy with c-met inhibitors and TRAIL in dedifferentiated liposarcoma patient-derived cells and sarcoma cell lines (MFH-ino, SW872, and HT1080) utilized Annexin V and 7-AAD assays to assess induced apoptosis. nih.gov Another study investigating the effects of DNA hypomethylating drugs and ionizing radiation in human sarcoma cell lines (SK-LMS-1 and SK-UT-1) measured apoptosis levels using Annexin V and 7-AAD staining followed by flow cytometry. biomolther.org Furthermore, 7-AAD has been used to assess cell viability in feline injection-site sarcoma cell lines to evaluate their spontaneous proliferation rate and sensitivity to potential therapeutic agents. nih.gov
Antibacterial Efficacy and Mechanistic Research
7-Aminoactinomycin D has been found to possess antibacterial effects. fermentek.comstemcell.commedchemexpress.comsigmaaldrich.com Its mechanism of action as an antibacterial agent is linked to its potent inhibition of RNA polymerase by intercalating into DNA. fermentek.commedchemexpress.comscbt.com Research investigating the mechanism of action of other antimicrobial agents has also utilized 7-AAD. For example, studies on the lethal effect of Riparin E against bacterial and yeast strains used 7-AAD staining to indicate plasma membrane damage in treated microbial cells, suggesting a potential mechanism involving membrane disruption. nih.gov
Research on Gene Expression and Regulation through RNA Synthesis Inhibition
As a potent inhibitor of RNA synthesis, 7-AAD is a valuable tool in cancer research and other biological studies to investigate gene expression and regulation. ontosight.ai Its ability to intercalate into DNA and disrupt transcription allows researchers to study the impact of RNA synthesis inhibition on cellular processes. scbt.com By altering the kinetics of RNA synthesis, 7-AAD effectively modulates gene expression dynamics at a fundamental level. scbt.com
Induction and Characterization of Programmed Cell Death (Apoptosis) and Necrosis in Research Models
7-Aminoactinomycin D is widely used in research models to identify and characterize programmed cell death (apoptosis) and necrosis. fermentek.comstemcell.combiomol.comstemcell.comresearchgate.netwindows.netinterchim.fr Due to its membrane impermeability in live cells, 7-AAD can distinguish between viable cells and those with compromised membrane integrity, which is characteristic of late-stage apoptosis and necrosis. fermentek.combiomol.comwindows.netinterchim.frbiotium.com
In flow cytometry, 7-AAD staining allows researchers to determine the proportion of live versus dead cells and differentiate between apoptotic and necrotic populations, often in combination with other markers like Annexin V. fermentek.combiomol.comresearchgate.netnih.govresearchgate.netbiomolther.orgwindows.netinterchim.friiarjournals.orgnih.gov Annexin V typically stains early apoptotic cells with intact membranes, while 7-AAD stains late apoptotic and necrotic cells with compromised membranes. researchgate.netwindows.net This dual staining technique provides a more comprehensive analysis of cell death. biomol.comwindows.netinterchim.fr
Studies have utilized 7-AAD to evaluate the induction of apoptosis by various treatments in different cell lines, including leukemic and sarcoma cells. researchgate.netnih.govaacrjournals.orgnih.govbiomolther.orgiiarjournals.orgnih.gov For example, 7-AAD staining was used to assess apoptotic and necrotic responses in hepatocellular carcinoma spheroids treated with antineoplastic drugs. researchgate.net Research on novel compounds, such as resveratrol (B1683913) prodrugs and halogenated thieno[3,2-d]pyrimidines, has employed 7-AAD staining to evaluate their ability to induce apoptotic death in cell lines like Jurkat T-cells and L1210 leukemia cells. nih.goviiarjournals.org The concentration of 7-AAD used for staining can influence the readout, and studies have investigated optimal concentrations for quantifying apoptosis in flow cytometry. medchemexpress.comresearchgate.net
Biomarker Discovery and Validation in Cancer Research
While 7-AAD itself is primarily a tool for assessing cell viability and death, it plays a role in studies focused on biomarker discovery and validation in cancer research by enabling the characterization and isolation of cell populations based on their viability status. stemcell.comkoreamed.org In cancer research, accurate assessment of cell viability is crucial for evaluating the efficacy of anti-cancer drugs and optimizing therapeutic strategies. fermentek.comstemcell.com
Flow cytometry, often utilizing 7-AAD to exclude non-viable cells, is a key technique in biomarker discovery studies. stemcell.comkoreamed.org By staining cell populations with 7-AAD, researchers can focus their analysis on viable cells or characterize dying cell populations in relation to specific biomarkers. stemcell.comkoreamed.orgbu.edu For instance, 7-AAD has been used in flow cytometry analysis to assess DNA content in transgenic B cells to study their overproliferation in the context of lymphoma, where the expression of certain genes is being investigated as potential biomarkers. bu.edu In studies identifying candidate cell surface markers in medulloblastoma cell lines, 7-AAD was used as a cell viability dye in flow cytometry analysis. oncotarget.com This allows for the analysis of biomarker expression specifically on viable or non-viable cell populations, contributing to the identification and validation of potential biomarkers associated with cancer progression or treatment response. koreamed.orgoncotarget.com
Synthetic Strategies and Derivatization Approaches for 7 Aminoactinomycin D and Analogues
Microbial Fermentation and Isolation of Actinomycin (B1170597) D Precursors (e.g., from Streptomyces sp.)
Actinomycin D is a chromopeptide lactone antibiotic produced by various species of the bacterial genus Streptomyces. Current time information in Var, FR. The core structure of actinomycin D consists of a phenoxazinone chromophore linked to two identical pentapeptide lactone rings. Its biosynthesis is a complex process involving non-ribosomal peptide synthetases (NRPSs).
Numerous Streptomyces species have been identified as producers of actinomycin D. These include Streptomyces parvulus, Streptomyces chrysomallus, Streptomyces costaricanus, and Streptomyces sindenensis. The production of actinomycin D is typically achieved through submerged fermentation, where the specific strain of Streptomyces is cultured in a nutrient-rich liquid medium. The composition of the fermentation medium is critical and can be optimized to maximize the yield of the desired antibiotic. For instance, studies have shown that the choice of carbon and nitrogen sources can significantly influence production levels. One study found that substituting glucose with fructose (B13574) led to a substantial increase in actinomycin D production by S. parvulus.
The biosynthesis of the actinomycin D chromophore originates from the amino acid L-tryptophan. Tryptophan oxygenase activity is a key regulatory point in the biosynthetic pathway, and its increase often precedes the onset of actinomycin D synthesis. The process involves the formation of 4-methyl-3-hydroxy-anthranilic acid (4-MHA), which is the building block of the phenoxazinone chromophore.
Following fermentation, the actinomycin D precursor must be isolated and purified from the culture broth and mycelia. Common laboratory-scale purification methods include solvent extraction, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The identity and purity of the isolated actinomycin D are confirmed using spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR).
| Streptomyces Species | Production Details | Reported Yield | Reference |
|---|---|---|---|
| S. parvulus | Selected for high activity and producing only actinomycin-D. Yield enhanced by substituting glucose with fructose. | Up to 1530 mg/L in a bioreactor. | |
| S. costaricanus SCSIO ZS0073 | Isolated from a mangrove ecosystem, produces actinomycin D and traces of actinomycin Xoβ. | ~69.8 µg/mL | |
| S. sindenensis (mutant strain) | A mutant strain developed by UV irradiation showed significantly higher production than the parent strain. | Up to 850 mg/L in optimized medium. | |
| S. heliomycini | Isolated from a marine environment, produces actinomycins X0β, X2, and D. | 458.0 ± 76.3 mg/L for Actinomycin D in optimized medium. | |
| Streptomyces sp. AH 11.4 | Isolated from soil, yield optimized by testing various carbon sources. TSB medium with 1.0% starch was optimal. | 306 mg/L |
Chemical Modification and Semisynthesis to Yield 7-Aminoactinomycin D
7-Aminoactinomycin D (7-AAD) is not typically produced naturally by microorganisms but is instead synthesized from its precursor, actinomycin D, through chemical modification. This process is a semisynthesis, where a naturally produced compound is altered chemically to create a new derivative.
The synthesis of 7-aminoactinomycin D involves the introduction of an amino group at the 7-position of the phenoxazinone chromophore. A common synthetic route first involves the nitration of actinomycin D to produce 7-nitroactinomycin D. This intermediate is then subsequently reduced to yield the final product, 7-aminoactinomycin D. This method allows for specific modification at the 7-position of the chromophore ring. The successful synthesis and purification of these derivatives are confirmed through analytical techniques like magnetic resonance spectroscopy.
The introduction of the amino group at the 7-position alters the compound's properties, most notably conferring fluorescence, which is absent in the parent molecule, actinomycin D. This fluorescence is a key feature of 7-AAD, making it a valuable tool in molecular and cellular biology, particularly for flow cytometry and fluorescence microscopy to assess cell viability.
Research on Structural Modifications of Actinomycin D at the 7-Position
The 7-position of the actinomycin D chromophore has been a significant focus for structural modification to create novel analogues with potentially improved biological activity or different activity profiles. Research has demonstrated that substitution at this position, which does not interfere with the molecule's ability to bind to DNA, can yield agents with significant antitumor activity.
Besides the synthesis of 7-aminoactinomycin D, researchers have created a variety of other derivatives by introducing different substituents at the 7-position. These include 7-nitroactinomycin D and 7-hydroxyactinomycin D. Furthermore, a series of N7-substituted 7-aminoactinomycin D analogues have been synthesized, featuring alkyl, aralkyl, and heteroaralkyl groups attached to the amino group at the 7-position.
Studies on these analogues have evaluated their biological properties, such as their growth-inhibitory activity against various cancer cell lines. For example, 7-nitro- and 7-aminoactinomycin D showed inhibitory activity comparable to the parent actinomycin D against several murine leukemia and sarcoma models in vivo. Interestingly, while their activity was similar in mammalian cell systems, their inhibitory profiles in some bacterial systems were distinctly different from that of actinomycin D. The N7-substituted analogues were found to be significantly less toxic than actinomycin D against human lymphoblastic leukemia cells in vitro, while many retained comparable or even superior activity against P388 mouse leukemia in vivo. These findings suggest that modifying the 7-position can be a useful strategy for designing actinomycin D analogues with greater selectivity and potentially a better therapeutic index.
| Analogue | Modification at 7-Position | Key Research Finding | Reference |
|---|---|---|---|
| 7-Nitroactinomycin D | Introduction of a nitro (-NO₂) group | Serves as a synthetic intermediate for 7-aminoactinomycin D; shows inhibitory activity comparable to actinomycin D against various tumors. | |
| 7-Aminoactinomycin D | Introduction of an amino (-NH₂) group | Fluorescent DNA intercalator; inhibitory activity comparable to actinomycin D in several tumor models. | |
| 7-Hydroxyactinomycin D | Introduction of a hydroxyl (-OH) group | Synthesized as part of a study on 7-substituted analogues. | |
| N7-substituted 7-aminoactinomycin D analogues | Alkylation/arylation of the 7-amino group | Showed 22- to 28-fold less toxicity than actinomycin D in vitro, with comparable or greater activity in a mouse leukemia model in vivo. |
Structure Activity Relationship Sar Studies of 7 Aminoactinomycin D and Its Analogues
Relationship between Chemical Structure and Ribonucleic Acid Polymerase Inhibitory Potency
Actinomycin (B1170597) D is a well-established inhibitor of DNA-dependent RNA polymerase auroramedbiochem.comapexbt.com. Its mechanism of action involves intercalating into the DNA template, which prevents the elongation of the RNA chain by the polymerase wikipedia.orgauroramedbiochem.comapexbt.com.
7-Aminoactinomycin D is also known to be a potent RNA polymerase inhibitor fermentek.commedchemexpress.com. Like actinomycin D, its inhibitory activity is linked to its ability to bind to DNA auroramedbiochem.comapexbt.com. The intercalation into GC-rich regions of DNA by 7-AAD is thought to be the primary mechanism by which it interferes with transcription fermentek.comstemcell.com.
While the search results confirm that 7-aminoactinomycin D is a potent RNA polymerase inhibitor, detailed comparative SAR studies specifically quantifying the inhibitory potency of a wide range of 7-aminoactinomycin D analogues in relation to their structural variations and effects on RNA polymerase activity were not extensively detailed in the provided snippets. However, the fundamental mechanism of action shared with actinomycin D suggests that structural modifications affecting DNA binding affinity and kinetics would likely also influence RNA polymerase inhibition. Actinomycin D's anticancer activity is mainly attributed to its selective inhibition of RNA synthesis researchgate.net.
SAR in Relation to Differential Cellular Permeability and Biological Response
7-Aminoactinomycin D is characterized as a membrane-impermeant fluorescent DNA dye fermentek.comsigmaaldrich.com. This property is crucial for its common application in flow cytometry to distinguish between viable and non-viable cells fermentek.comstemcell.commedchemexpress.comsigmaaldrich.com. Live cells with intact cell membranes exclude 7-AAD, preventing it from entering and binding to their DNA fermentek.comcytekbio.comrndsystems.com. In contrast, cells undergoing apoptosis or necrosis exhibit compromised membrane integrity, allowing 7-AAD to penetrate the cell and stain the DNA, resulting in a fluorescent signal fermentek.commedchemexpress.comcytekbio.comassaygenie.com. The intensity of 7-AAD fluorescence can correlate with the degree of membrane permeability, allowing for the differentiation of early apoptotic (lower permeability, dim staining) from late apoptotic/necrotic cells (higher permeability, bright staining) medchemexpress.comglpbio.com.
The differential cellular permeability of 7-AAD is a key aspect of its biological application as a cell viability marker fermentek.comcytekbio.comrndsystems.com. This impermeability to live cells is a significant structural-activity relationship, where the chemical structure of 7-AAD dictates its inability to cross the intact cell membrane.
Studies on N7-substituted 7-aminoactinomycin D analogues have shown variations in toxicity compared to actinomycin D nih.gov. A series of these analogues with alkyl, aralkyl, and heteroaralkyl substituents were found to be significantly less toxic (22- to 28-fold) than actinomycin D against human lymphoblastic leukemia cells in vitro nih.gov. Despite this reduced toxicity, some of these analogues showed comparable or even greater antitumor activity in vivo against mouse leukemia nih.gov. This suggests that modifications at the N7 position can influence cellular uptake, metabolism, or interaction with intracellular targets, leading to differential biological responses and potentially improved selectivity nih.gov.
The biological response to 7-aminoactinomycin D and its analogues is thus influenced by a combination of factors, including DNA binding affinity and specificity, RNA polymerase inhibition, and cellular permeability. The membrane impermeability of 7-AAD in live cells is a direct link between its structure and its utility as a cell viability probe fermentek.comcytekbio.comrndsystems.com. Modifications to the core structure, as seen with other analogues, can alter cellular uptake and interaction with molecular targets, leading to differential toxicity and antitumor activity nih.gov.
Advanced Analytical Methodologies for 7 Aminoactinomycin D Research
Spectroscopic Characterization Techniques (Fluorescence and Absorption Spectroscopy)
Spectroscopic methods, specifically fluorescence and absorption spectroscopy, are fundamental for characterizing 7-AAD due to its inherent fluorescent properties and its interaction with DNA.
Absorption spectroscopy is used to determine the maximum absorbance wavelengths of 7-AAD. In its free form in solution at pH 7.0, 7-AAD exhibits an absorption maximum at 503 nm. nih.gov Upon binding to DNA, this absorption maximum shifts. When 7-AAD forms complexes with DNA in solution, the absorption maximum shifts to 543 nm. nih.gov Another source indicates absorption maxima at 240 nm and 529 nm. caymanchem.comcaymanchem.com The maximum absorption of the 7-AAD/DNA complex is situated in the green spectral region, compatible with excitation by an argon laser at 488 nm. beckman.com When bound to nucleic acids, the maximum absorption is 546 nm. biomol.comnih.gov
Fluorescence spectroscopy is particularly valuable because 7-AAD is a fluorescent DNA stain. tocris.comrndsystems.com The fluorescence characteristics of 7-AAD change significantly upon binding to DNA, which is the basis for many of its applications. In solution at pH 7.0, the fluorescence excitation maximum is at 503 nm, and the emission is at 675 nm. nih.gov When 7-AAD forms complexes with DNA, the fluorescence excitation maximum shifts to 543 nm, and the fluorescence emission shifts to 655 nm. nih.gov Other reported excitation wavelengths include 488 nm, 546 nm, and 578 nm, with an emission spectrum at 650 nm. caymanchem.comglpbio.com The excitation and emission maxima (λ) are also reported as 549 nm and 655 nm, respectively. tocris.comrndsystems.com Another source lists excitation/emission at 488/647 nm. abcam.com The deep red fluorescence emission of 7-AAD (635 to 675 nm) allows for its use in combination with other fluorochromes like FITC and PE, with minimal spectral overlap. beckman.comstemcell.com The fluorescence quantum yield is 0.016 for free 7-AAD in solution and 0.01-0.02 for complexes with native DNA. nih.gov A dramatic enhancement in fluorescence (approximately 37-fold) occurs when 7-aminoactinomycin D is bound to certain single-stranded DNAs containing guanine (B1146940) residues. nih.gov This binding also results in a 40-nm hypsochromic shift in the emission spectrum and an increase in emission anisotropy compared to the free or calf thymus DNA-bound drug. nih.gov
Here is a summary of reported spectral properties:
| Property | Free in Solution (pH 7.0) | Bound to DNA | Other Reported Values (DNA Complex) |
| Absorption Maximum (λabs) | 503 nm nih.gov | 543 nm nih.gov | 240, 529 nm caymanchem.comcaymanchem.com; 546 nm biomol.comnih.gov |
| Fluorescence Excitation (λex) | 503 nm nih.gov | 543 nm nih.gov | 488, 546, 578 nm caymanchem.comglpbio.com; 549 nm tocris.comrndsystems.com; 488 nm abcam.comrndsystems.com |
| Fluorescence Emission (λem) | 675 nm nih.gov | 655 nm nih.gov | 650 nm caymanchem.comglpbio.com; 655 nm tocris.comrndsystems.com; 647 nm biomol.comnih.govabcam.comrndsystems.com |
| Fluorescence Quantum Yield | 0.016 nih.gov | 0.01-0.02 (native DNA) nih.gov | - |
Chromatographic Separation Methods for Purity Assessment and Analysis (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 7-Aminoactinomycin D and for its analysis. HPLC allows for the separation of 7-AAD from impurities based on their differential interactions with a stationary phase and a mobile phase.
Several sources indicate the use of HPLC for determining the purity of 7-AAD. Purity levels of ≥97% by HPLC are commonly reported. tocris.comrndsystems.comfermentek.com Some products specify purity greater than 95.50% or 97% determined by HPLC. novusbio.comsigmaaldrich.com The use of HPLC is a standard method to ensure the quality and reliability of 7-AAD preparations used in research applications. sigmaaldrich.com
Emerging Research Frontiers and Potential Applications of 7 Aminoactinomycin D Analogues
Development of Micellar Drug Carrier Systems for Enhanced Bioavailability and Targeted Delivery
The potential of micellar drug carrier systems to enhance the bioavailability and facilitate the targeted delivery of therapeutic agents, including analogues of Actinomycin (B1170597) D like 7-AAD, is an active area of research researcher.lifenih.govijpsonline.com. Micelles, as nanoscale drug delivery vehicles, offer advantages such as improved solubility of hydrophobic drugs and the potential for targeted delivery to specific sites ijpsonline.combiorxiv.org.
Research has explored the interaction of 7-AAD with various micellar systems composed of different types of surfactants: cationic (hexadecetyltrimethylammonium bromide [CTAB]), anionic (sodium dodecyl sulphate [SDS]), and non-ionic (t-octylphenoxypolyoxyethanol, Triton-X100 [TX 100]) researcher.lifenih.gov. Studies utilizing steady-state and time-resolved fluorescence spectroscopy have provided insights into the mechanism of these interactions researcher.lifenih.gov.
Detailed research findings indicate that 7-AAD localizes in a less polar microenvironment within micelles compared to bulk water, as evidenced by decreased Stokes' shift values in micellar mediums researcher.lifenih.gov. Furthermore, time-resolved fluorescence studies have shown that the relative contribution of 7-AAD conformers is influenced by the surfactant head group researcher.lifenih.gov. Acrylamide-induced fluorescence quenching studies have also demonstrated differential accessibility of quencher molecules to 7-AAD depending on the ionic nature of the surfactant head group researcher.lifenih.gov. For instance, 7-AAD was expelled from non-ionic TX 100 micelles in the presence of acrylamide (B121943) but remained within CTAB and SDS micelles researcher.lifenih.gov. These findings are considered valuable for the design of novel drug delivery systems for AMD-like antitumor agents researcher.lifenih.gov.
While 7-AAD itself is primarily used as a fluorescent probe rather than a therapeutic agent in these micellar studies, the research provides fundamental understanding of how AMD analogues interact with micellar systems. This knowledge is crucial for developing effective micelle-based carriers for the therapeutic delivery of Actinomycin D and its potent analogues, aiming to overcome challenges like toxic side effects and improve bioavailability and targeted action researcher.lifenih.gov.
Micellar systems, such as PEG-PE-based micelles, have also been investigated for the delivery of other anticancer drugs like paclitaxel, with studies using 7-AAD in conjunction with Annexin V to assess apoptosis and necrosis levels induced by these targeted micellar formulations nih.gov. This highlights the role of 7-AAD as an analytical tool in evaluating the efficacy of drug delivery systems. nih.gov
Novel Applications in Cellular Imaging and Diagnostics Research
7-Aminoactinomycin D is a vital tool in cellular imaging and diagnostics research, primarily due to its properties as a fluorescent DNA intercalator that is excluded by live cells fermentek.comstemcell.combiocompare.comrndsystems.comtocris.com. Its main application lies in assessing cell viability, where it is used to differentiate between live and dead cell populations fermentek.comstemcell.combiocompare.comtocris.comnovusbio.com.
In cell viability assays, 7-AAD staining allows researchers to quickly and accurately determine the proportion of live versus dead cells, which is particularly useful in experiments involving cytotoxicity assays, drug testing, and apoptosis studies fermentek.com. In flow cytometry, 7-AAD is frequently used alongside other fluorescent markers for comprehensive analysis of cell populations, enabling simultaneous assessment of cell viability and phenotype fermentek.comstemcell.com. Its far-red emission spectrum minimizes overlap with commonly used blue and green fluorophores, facilitating multicolor analysis stemcell.combiocompare.comnovusbio.combdbiosciences.com.
7-AAD is also employed in DNA fluorescence imaging applications, including discriminating between early and late stages of apoptosis, studying cell-mediated cytotoxicity, and chromosome banding analysis stemcell.comrndsystems.comtocris.com. In the context of apoptosis detection, 7-AAD is often used in conjunction with Annexin V, where Annexin V+/7-AAD- cells are considered in early apoptosis, and Annexin V+/7-AAD+ cells are in late apoptosis or are necrotic taylorandfrancis.com. Studies have utilized 7-AAD staining to evaluate the efficacy of anti-cancer drugs by measuring the extent of cell death induced by treatments fermentek.comtaylorandfrancis.com.
Beyond basic research, 7-AAD has applications in clinical diagnostics, such as assessing the viability of cells in patient samples for diagnosing hematological disorders fermentek.com. Its ability to provide rapid and accurate viability data makes it a valuable tool in diagnostic laboratories fermentek.com.
Recent research has explored the potential of using 7-AAD for dynamic, real-time quantification of drug-induced cytotoxicity in human tumor cells nih.gov. Contrary to the assumption that such probes are only suitable for end-point analysis, studies have shown that prolonged exposure to 7-AAD at certain concentrations has no significant effect on cell viability or cell cycle progression in various human tumor cell lines, suggesting its potential for dynamic tracking of cytotoxicity nih.gov. This opens new avenues for using 7-AAD in real-time analysis platforms, including microfluidic chips, for automated drug screening routines nih.gov.
The use of 7-AAD in studying cell death in 3D spheroid models further exemplifies its application in advanced imaging techniques. In these models, 7-AAD, along with propidium (B1200493) iodide, is used as a marker for late apoptotic or necrotic cells, helping to assess cell death distribution within the spheroid structure nih.gov.
Q & A
Q. Table 1. High-Risk CFH Haplotypes Associated with AMD
| Haplotype | Frequency (Cases) | Frequency (Controls) | Odds Ratio (95% CI) |
|---|---|---|---|
| H1 | 50% | 29% | 2.46 (1.95–3.11) |
| H2 | 24% (homozygous) | 8% (homozygous) | 3.51 (2.13–5.78) |
Q. Table 2. Contradiction Resolution Framework for 7-Amino-AMD Studies
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Efficacy vs. Toxicity | Dose optimization using pharmacokinetic-pharmacodynamic (PK-PD) modeling | Reduce dosing frequency to mitigate hepatotoxicity while maintaining target inhibition . |
| In Vitro vs. In Vivo Discrepancy | Multi-omics integration (transcriptomics + metabolomics) | Identify off-target effects in vivo not observed in cell cultures . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
